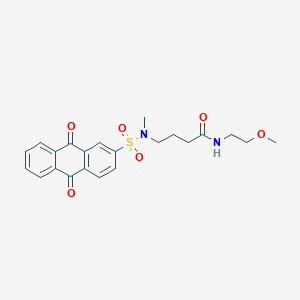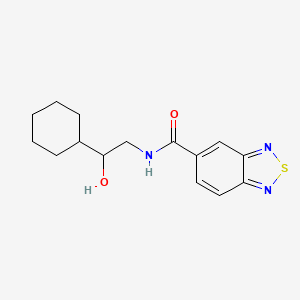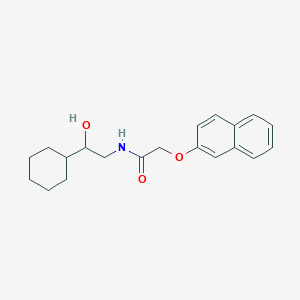![molecular formula C19H20FN3O3 B6495250 1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894015-83-9](/img/structure/B6495250.png)
1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (EFPFU) is an organic compound with a wide range of applications in scientific research. It is a small molecule that can be used to study various biochemical and physiological processes. It has been used in a variety of experiments, including in drug discovery, protein-protein interactions, and enzyme inhibition. It is also used as a marker for cell growth, differentiation, and apoptosis.
Scientific Research Applications
Amino Acid Analysis
1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea: can be used in amino acid analysis. Specifically, it can be derivatized using Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) for enantiomeric amino acid analysis by high-performance liquid chromatography (HPLC) . This technique allows researchers to quantify and identify amino acids with high precision.
Organic Synthesis
(S)-(-)-1-(4-Fluorophenyl)ethylamine: , a compound related to our target molecule, finds applications in organic synthesis. It acts as a ligand, forming coordination complexes (e.g., diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium(II)) . These complexes can be valuable in catalysis and materials science.
Green Synthesis
The target compound could potentially participate in green synthesis. For instance, it might be involved in the one-pot, four-component synthesis of functionalized 1,4-dihydropyridine derivatives under ultrasonic irradiation in aqueous ethanol . Green synthesis methods are environmentally friendly and increasingly important in chemical research.
Mechanism of Action
Target of Action
The primary target of the compound “1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea” is the Sirtuin1 enzyme (SIRT1) . SIRT1 is a protein that in humans is encoded by the SIRT1 gene. It is known to be involved in the regulation of several cellular processes, including aging, transcription, apoptosis, inflammation, and stress resistance.
Mode of Action
The compound acts as an inhibitor of the Sirtuin1 enzyme (SIRT1) . The inhibition of SIRT1 leads to the overexpression of p53 , a gene responsible for negative regulation of the cell cycle . This overexpression can lead to cell cycle arrest, promoting the death of cancer cells.
Biochemical Pathways
The compound’s action on SIRT1 affects the p53 pathway . The p53 protein is a crucial player in preventing cancer formation, thus, keeping this protein activated is a key strategy in cancer prevention. When the compound inhibits SIRT1, it leads to the overexpression of p53, which can then exert its tumor suppressor functions.
Pharmacokinetics
The pharmacokinetic properties of the compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are predicted to be good . These properties can affect the bioavailability of the compound, which is crucial for its efficacy.
Result of Action
The result of the compound’s action is the potential induction of cell cycle arrest and promotion of apoptosis in cancer cells . This is due to the overexpression of p53, which can lead to the death of cancer cells. Therefore, this compound could potentially be used as an anticancer agent.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-2-26-17-6-4-3-5-16(17)22-19(25)21-14-11-18(24)23(12-14)15-9-7-13(20)8-10-15/h3-10,14H,2,11-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELLRJXXOAMPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-[3-(morpholine-4-sulfonyl)benzamido]-1,3-benzothiazole-6-carboxylate](/img/structure/B6495199.png)
![3-[(2-fluorophenyl)methyl]-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6495204.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495214.png)
![N-(4-acetamidophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495217.png)


![2-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6495253.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B6495254.png)
![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6495257.png)
![methyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B6495260.png)